Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate
Overview
Description
Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Genotoxic and Carcinogenic Potentials Assessment Thiophene derivatives, including those similar to Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. These studies are crucial for understanding the safe use of thiophene compounds in pharmaceuticals, agrochemicals, or dyestuffs. In one study, the genotoxic/mutagenic and carcinogenic potentials of a thiophene derivative, a precursor of articaine local anesthetic, were examined using in vitro methodologies. The study found no positive response in Ames tests and observed DNA damage only at high concentrations, highlighting the compound's potential for safe use under certain conditions (Lepailleur et al., 2014).
Chemical Synthesis and Cyclization Mechanisms Research on thiophene derivatives also explores their chemical reactivity and potential for creating new chemical entities. For example, Methyl 3-amino-2-thiophene carboxylate was used to react with orthoesters, leading to the production of N-(2-carbomethoxy thienyl) imidates. These reactions provide a new pathway to synthesize [3,2-d]4(3H)thienopyrimidinones, demonstrating the utility of thiophene derivatives in synthesizing novel heterocyclic systems with potential applications in medicinal chemistry and material science (Hajjem et al., 2010).
Novel Heterocyclic System Derivatives Further, research into the synthesis of novel heterocyclic systems based on thiophene derivatives has led to the creation of new compounds with potential applications in drug development and materials science. For instance, the synthesis of Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from Methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles has been reported. These derivatives represent a new heterocyclic system with potential for further exploration in various scientific and industrial applications (Yagodkina-Yakovenko et al., 2018).
Properties
IUPAC Name |
methyl 3-(2-aminophenoxy)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-5-3-2-4-8(9)13/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTFLXDIRZFCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377164 | |
Record name | Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91041-21-3 | |
Record name | Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.